

A Comparative Guide to a Novel Spectrophotometric Assay for Ceftazidime Quantification

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Compound of Interest

Compound Name: *Ceftazidime*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, simple, and rapid spectrophotometric method for the quantification of Ceftazidime against established High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assays. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, cost, and throughput.

Performance Comparison of Ceftazidime Quantification Assays

The following table summarizes the key performance characteristics of the new spectrophotometric assay alongside the widely used HPLC-UV and UPLC-MS/MS methods. This allows for a direct comparison of their analytical capabilities.

Parameter	New Spectrophotometric Method	HPLC-UV Method	UPLC-MS/MS Method
Linearity Range	1–10 µg/mL[1]	0.1 to 100 µg/ml[2]	0.58-160 mg/L[3]
Limit of Detection (LOD)	0.314 µg/mL[1]	Not explicitly stated	Not explicitly stated
Limit of Quantification (LOQ)	1.047 µg/mL[1]	0.1 µg/ml[2]	0.58 mg/L[3]
Accuracy (Recovery %)	93.11 - 102.20%[1]	89% (average)[2]	74.4 ± 8.1% (mean)[3]
Precision (RSD %)	0.48 - 9.54%[1]	<12% (Intra- and inter-assay variability)[2]	<9.8% (Coefficients of variation)[3]

Experimental Protocols

A. New Spectrophotometric Method

This method is based on the diazotization of Ceftazidime and its subsequent coupling reaction with 4-tert-butylphenol in an alkaline medium to form a colored azo dye, which can be quantified spectrophotometrically.[1][4]

1. Preparation of Solutions:

- Ceftazidime Stock Solution (1000 µg/mL): Dissolve 100 mg of standard Ceftazidime in 100 mL of distilled water.[4] Prepare calibration curve standards (1-12 µg/mL) by serial dilution of the stock solution.[4]
- Sodium Nitrite Solution (1% w/v): Dissolve 0.1 g of sodium nitrite in 10 mL of distilled water.[4]
- 4-tert-butylphenol Solution.
- Sodium Hydroxide Solution.

2. Assay Procedure:

- In a series of 20 mL volumetric flasks, add varying concentrations of the Ceftazidime standard solutions.
- Add the sodium nitrite solution to initiate the diazotization reaction.
- Introduce the 4-tert-butylphenol solution, followed by the sodium hydroxide solution to facilitate the coupling reaction.
- Allow the reaction to stand for the optimized time to ensure complete color development.
- Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λ_{max} 500 nm).[1]
- Construct a calibration curve by plotting absorbance versus concentration.
- Determine the concentration of Ceftazidime in unknown samples by interpolating their absorbance values on the calibration curve.

B. Established HPLC-UV Method

This method utilizes reverse-phase high-performance liquid chromatography with ultraviolet detection for the separation and quantification of Ceftazidime in plasma.[2]

1. Sample Preparation:

- Employ an ultrafiltration technique for sample cleanup and separation.[2]

2. Chromatographic Conditions:

- Column: Symmetry C18, 4.6 × 250 mm, 5.0 μm particle size.[2]
- Mobile Phase: A mixture of 10 mM potassium phosphate monobasic (pH 2.5 with phosphoric acid) and acetonitrile (90:10 v/v).[2]
- Flow Rate: Not explicitly stated.
- Detection: UV absorbance at 260 nm.[2]

3. Quantification:

- Generate a standard curve by injecting known concentrations of Ceftazidime. The curve is linear in the range of 0.1 to 100 $\mu\text{g/ml}$.[2]
- Quantify Ceftazidime in samples by comparing their peak areas to the standard curve.

C. Established UPLC-MS/MS Method

This highly sensitive and specific method uses ultra-performance liquid chromatography coupled with tandem mass spectrometry to measure Ceftazidime concentrations in human

plasma.[3]

1. Sample Preparation:

- Perform protein precipitation using acetonitrile and 1,2-dichloroethane.[3]

2. Chromatographic and Mass Spectrometric Conditions:

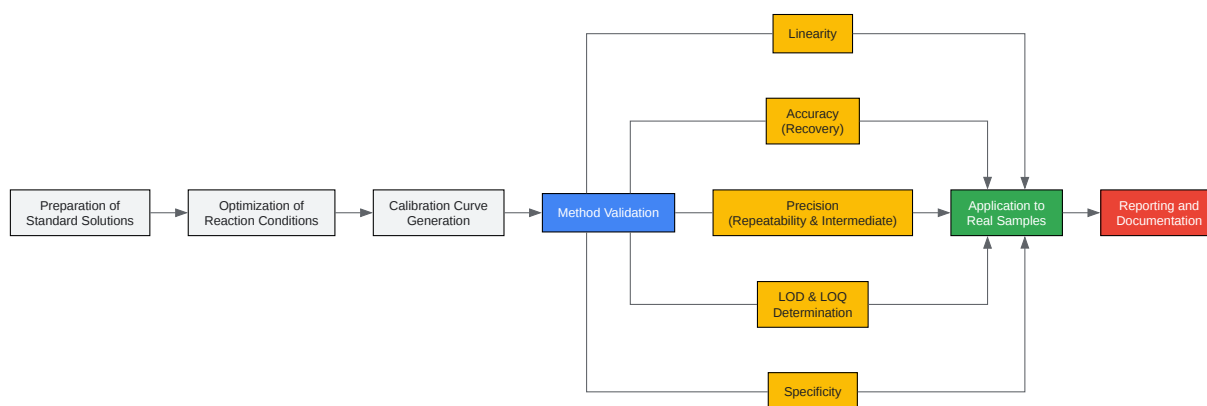
- Column: Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm particle size.[3]
- Mobile Phase: A linear gradient of water and acetonitrile, both containing 0.1% formic acid.[3]
- Flow Rate: 0.4 mL/min.[3]
- Ionization: Electrospray ionization (ESI) in positive ion mode.[3]
- Detection: Multiple Reaction Monitoring (MRM) with mass-to-charge transitions of 547.0 → 467.9/396.1 for Ceftazidime and 456.0 → 395.8/324.1 for the internal standard (cefotaxime). [3]

3. Quantification:

- Establish a linear calibration curve in the range of 0.58-160 mg/L.[3]
- Quantify Ceftazidime in samples based on the peak area ratio of the analyte to the internal standard.

Experimental Workflow for New Assay Validation

The following diagram illustrates the key steps involved in the validation of the new spectrophotometric assay for Ceftazidime quantification.



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Caption: Workflow for the validation of a new analytical assay.

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